molecular formula C20H25N3O5 B12754486 3-Phenyl-5-piperidinoethoxy-pyrazole maleate CAS No. 86871-59-2

3-Phenyl-5-piperidinoethoxy-pyrazole maleate

Cat. No.: B12754486
CAS No.: 86871-59-2
M. Wt: 387.4 g/mol
InChI Key: BEOLQYYPSXCLHM-WLHGVMLRSA-N
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Description

3-Phenyl-5-piperidinoethoxy-pyrazole maleate is a chemical compound that belongs to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry This compound is particularly interesting due to its unique structure, which includes a phenyl group, a piperidinoethoxy moiety, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-5-piperidinoethoxy-pyrazole maleate typically involves the reaction of 3-phenylpyrazole with piperidinoethanol under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Industrial production often requires stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-5-piperidinoethoxy-pyrazole maleate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The phenyl and piperidinoethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Substitution reactions may require catalysts such as palladium or copper, along with suitable solvents and temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of functionalized derivatives.

Scientific Research Applications

3-Phenyl-5-piperidinoethoxy-pyrazole maleate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structure and reactivity.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Phenyl-5-piperidinoethoxy-pyrazole maleate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-Phenylpyrazole: A precursor in the synthesis of 3-Phenyl-5-piperidinoethoxy-pyrazole maleate.

    5-Piperidinoethoxy-pyrazole: Another related compound with similar structural features.

Uniqueness

This compound stands out due to its combination of a phenyl group, a piperidinoethoxy moiety, and a pyrazole ring

Properties

CAS No.

86871-59-2

Molecular Formula

C20H25N3O5

Molecular Weight

387.4 g/mol

IUPAC Name

(E)-but-2-enedioic acid;1-[2-[(5-phenyl-1H-pyrazol-3-yl)oxy]ethyl]piperidine

InChI

InChI=1S/C16H21N3O.C4H4O4/c1-3-7-14(8-4-1)15-13-16(18-17-15)20-12-11-19-9-5-2-6-10-19;5-3(6)1-2-4(7)8/h1,3-4,7-8,13H,2,5-6,9-12H2,(H,17,18);1-2H,(H,5,6)(H,7,8)/b;2-1+

InChI Key

BEOLQYYPSXCLHM-WLHGVMLRSA-N

Isomeric SMILES

C1CCN(CC1)CCOC2=NNC(=C2)C3=CC=CC=C3.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

C1CCN(CC1)CCOC2=NNC(=C2)C3=CC=CC=C3.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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